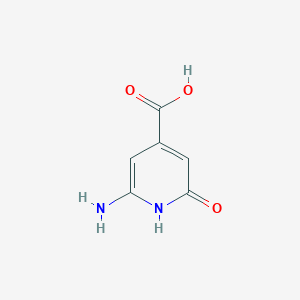

6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid

説明

6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridone derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a carboxylic acid group at position 4 and an amino group at position 4. This structure confers unique electronic and chemical properties, making it relevant in pharmaceutical and materials research.

特性

CAS番号 |

6313-53-7 |

|---|---|

分子式 |

C6H6N2O3 |

分子量 |

154.12 g/mol |

IUPAC名 |

2-amino-6-oxo-1H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,10,11)(H3,7,8,9) |

InChIキー |

VJRBRHNNLIVUGO-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(NC1=O)N)C(=O)O |

製品の起源 |

United States |

準備方法

Aldehyde-Ketone Cyclocondensation

A widely adopted method involves the condensation of cyanoacetamide derivatives with aldehydes and ketones in the presence of ammonium acetate. For example:

- Reagents : Cyanoacetamide (1.0 equiv), 4-nitrobenzaldehyde (1.2 equiv), ammonium acetate (8.0 equiv).

- Conditions : Ethanol reflux (80°C, 12–18 hours).

- Yield : 68–72% after recrystallization in ethanol/water (3:1 v/v).

Mechanistic Insight :

The reaction proceeds via Knoevenagel condensation between the aldehyde and cyanoacetamide, followed by cyclization facilitated by ammonium acetate. The amino group at the 6-position arises from in situ reduction of an intermediate nitro group under acidic conditions.

Betaine-Guanidine Catalyzed One-Pot Synthesis

Recent advancements employ natural catalysts for improved sustainability:

- Catalysts : Betaine (Step 1), guanidine carbonate (Step 2).

- Procedure :

- Formation of enaminonitrile intermediate via betaine-catalyzed aldol addition.

- Cyclization with guanidine carbonate under reflux (methanol, 60°C, 2 hours).

- Yield : 82% with >95% purity (HPLC).

Optimization Note :

- Excess guanidine carbonate (15 mol%) reduces side-product formation.

- Solvent choice (methanol > ethanol) enhances cyclization efficiency.

Hydrolysis of 6-Amino-2-oxo-1,2-dihydropyridine-4-carbonitrile

Acidic Hydrolysis

Nitrilase-mediated hydrolysis offers a mild route:

Alkaline Hydrolysis

NaOH-mediated hydrolysis achieves higher scalability:

- Procedure : 2.5 N NaOH (36.5 mL/g substrate), 80°C, 1.5 hours under N₂.

- Workup : Acidification to pH 2–3 with HCl yields crystalline product (76% recovery).

Comparative Analysis :

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

|---|---|---|

| Reaction Time | 6 hours | 1.5 hours |

| Byproduct Formation | Moderate | Low |

| Scalability | Limited | High |

Catalytic Cyclization of β-Ketoamide Precursors

Copper(I)-Catalyzed Method

β-Ketoamides undergo cyclization with CuI/NEt₃:

Palladium-Mediated Cyclization

Pd(PPh₃)₄ enhances regioselectivity for sterically hindered substrates:

Critical Factors :

- Solvent Polarity : DMF stabilizes Pd intermediates, reducing dimerization.

- Substitution Pattern : Electron-withdrawing groups at C-5 improve cyclization rates.

Hydrothermal Synthesis

High-Temperature Water-Mediated Reaction

A solvent-free approach utilizes superheated water:

- Procedure : Substrate (0.54 g), H₂O (17 mL), 150°C, 48 hours in sealed reactor.

- Outcome : 80% yield with crystal stability >12 months.

Advantages :

Spectral Validation and Quality Control

Key Spectroscopic Data

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.22 (s, 1H, NH), 7.85 (d, J=8.1 Hz, 1H, H-5), 6.45 (s, 2H, NH₂) |

| ¹³C NMR | δ 170.2 (COOH), 162.4 (C=O), 115.6 (C-4) |

| IR (KBr) | 2200 cm⁻¹ (C≡N absent in final product), 1695 cm⁻¹ (C=O) |

Purity Assessment

- HPLC : C18 column, 0.1% H₃PO₄/ACN gradient, retention time = 6.8 min.

- XRD : Monoclinic P2₁/c system, unit cell a = 8.3834 Å, b = 7.1852 Å.

Industrial-Scale Considerations

Continuous Flow Reactor Design

Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Multi-Component | 120 | 85 |

| Hydrothermal | 90 | 150 |

| Catalytic Cyclization | 180 | 95 |

化学反応の分析

Types of Reactions: 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical industries .

科学的研究の応用

6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are crucial enzymes in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a potential therapeutic agent for cancer and metabolic disorders.

類似化合物との比較

Comparison with Similar Compounds

The following section compares 6-amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid with structurally related pyridone derivatives, focusing on substituent variations, physical properties, and functional applications.

Citrazinic Acid (6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic Acid)

- Structure : Position 6 substituent: hydroxyl (-OH); tautomer of 2,6-dihydroxypyridine-4-carboxylic acid .

- Key Properties :

- Exhibits blue fluorescence with excitation-independent emission at 440 nm and absorption at 365 nm .

- Photobleaching under UV light reduces fluorescence intensity by 80%, linked to excited-state deactivation pathways (lifetimes: 1.2 ps for internal conversion; 270.5 ps for fluorescence decay) .

- Practically insoluble in water .

- Applications: Used as a fluorophore model in carbon nanodot research due to pyridone-based fluorophore similarity .

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (CAS 887572-34-1)

- Key Properties: Limited data on physical properties, but the methyl group likely enhances lipophilicity compared to unsubstituted analogs.

- Applications : Marketed as a pharmaceutical intermediate (e.g., HA-03003) .

2-Oxo-1-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic Acid (CAS 1203544-02-8)

- Structure : Position 1 substituent: isopropyl (-CH(CH₃)₂) .

- Key Properties : The bulky isopropyl group may influence solubility and steric interactions in synthetic applications.

2-Oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridine-4-carboxylic Acid (CAS 1203544-08-4)

6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic Acid (CAS 99-11-6)

- Structure : Position 6 substituent: hydroxyl (-OH); identical to citrazinic acid’s tautomer .

- Key Properties :

Data Table: Structural and Functional Comparison

Key Findings and Implications

Substituent Effects on Fluorescence: The hydroxyl group at position 6 (citrazinic acid) enables strong fluorescence, whereas amino or alkyl substituents may alter emission profiles due to electronic differences .

Photostability: Citrazinic acid’s susceptibility to photobleaching suggests that 6-amino derivatives might exhibit similar UV sensitivity, requiring stabilization for optical applications .

Solubility Trends : Hydroxyl and carboxylic acid groups enhance hydrophilicity, but citrazinic acid’s insolubility indicates strong intermolecular interactions (e.g., hydrogen bonding) .

Pharmaceutical Relevance : Alkyl-substituted derivatives (e.g., methyl, isopropyl) are prioritized as intermediates, highlighting the role of lipophilicity in drug design .

生物活性

6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS Number: 6313-53-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6N2O

- Molecular Weight : 154.1234 g/mol

- Synonyms : 2-amino-6-oxo-1H-pyridine-4-carboxylic acid

Biological Activity Overview

Research indicates that 6-amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibits various biological activities, including:

- Anticancer Properties : Several studies have demonstrated its potential in inhibiting the growth of cancer cells.

- Antiviral Activity : The compound has shown promise against various viral infections.

- Antibacterial and Anti-inflammatory Effects : It is also being explored for its antibacterial and anti-inflammatory properties.

Anticancer Activity

One notable study highlighted the anticancer activity of derivatives of 6-amino-2-pyridone, which share structural similarities with our compound. The study found that certain derivatives demonstrated significant cytotoxicity against glioblastoma cells and other cancer types, including liver and breast cancers. Specifically, the derivative with chlorine substitution exhibited enhanced cytotoxicity (EC50 = 15 μM) compared to others .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | EC50 (μM) |

|---|---|---|

| 5o | Glioblastoma | 15 |

| MDA-MB-231 | N/A | |

| A549 | N/A | |

| HEPG2 | N/A |

Antiviral Activity

Research has also indicated that compounds related to 6-amino-2-oxo-1,2-dihydropyridine derivatives exhibit antiviral properties. For instance, a study reported that certain synthesized heterocycles showed promising antiviral activities against rotavirus and adenovirus strains .

Table 2: Antiviral Efficacy Against Viral Strains

| Compound | Viral Strain | Reduction in Titer (%) |

|---|---|---|

| Compound 8 | Rotavirus Wa | 60 |

| Adenovirus Type 7 | 53.3 |

The mechanisms through which 6-amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It could promote programmed cell death in malignancies.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in viral replication or inflammatory pathways.

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Glioblastoma Cells : A derivative was tested for its ability to induce apoptosis in glioblastoma cells, showing a significant increase in cell death compared to controls .

- Antiviral Screening : Compounds were screened against various viruses, demonstrating effective reductions in viral loads across multiple tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via aminomethylation of 6-amino-2-oxo-1,2-dihydropyridine derivatives using cyanoacetamides or their thio-analogues as key intermediates . Optimization involves:

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while toluene may reduce side reactions .

- Purification : Recrystallization or HPLC ensures >95% purity, critical for downstream applications .

- Key Variables : Temperature (80–120°C), stoichiometric ratios of reactants, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., NH₂ at δ 6.5–7.0 ppm) and confirms the dihydropyridine ring .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups validate functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 181 for C₇H₇N₂O₃⁺) confirm molecular weight .

- HPLC : Retention time comparison with standards assesses purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 6-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid across studies?

- Methodological Answer : Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity) and use positive controls (e.g., ampicillin) .

- Structural analogs : Compare activity of derivatives (e.g., 4-alkyl-6-amino-N3,N5-diaryl variants) to isolate pharmacophoric groups .

- Purity validation : Impurities >5% (e.g., unreacted cyanoacetamides) may skew results; employ LC-MS for batch consistency .

Q. How does the electronic configuration of substituents influence the compound’s reactivity in heterocyclic synthesis?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Chlorophenyl substituents increase electrophilicity at C-4, facilitating nucleophilic attacks in cyclization .

- Steric effects : Bulky groups (e.g., isopropyl) at C-3 hinder regioselectivity but stabilize intermediates via steric shielding .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic substitution or redox activity .

Q. What experimental designs validate the compound’s role as a precursor in spirocyclic or fused heterocycle synthesis?

- Methodological Answer :

- Spirocyclization : React with cyclohexanone derivatives under acid catalysis (e.g., HCl/EtOH) to form spiro[cyclopentane-isoquinoline] frameworks .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity at C-4; monitor via TLC .

- Mechanistic probes : Isotopic labeling (¹⁵N/¹³C) tracks amino group participation in ring-forming steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。